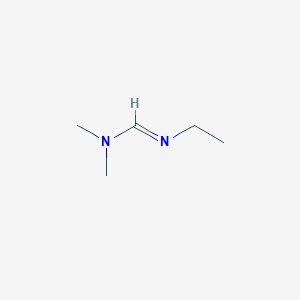
7-Methyloct-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloct-4-en-3-one is an organic compound with the molecular formula C9H16O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is notable for its unique structure, which includes a methyl group attached to the seventh carbon of an octene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Methyloct-4-en-3-one can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where 3-oxobutanoic acid reacts with aliphatic aldehydes in the presence of pyridine to yield α,β-unsaturated methyl ketones . This method is particularly effective for synthesizing enones with high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyloct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methyloct-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 7-Methyloct-4-en-3-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies many of its biological effects, including its antimicrobial properties. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
7-Methyloct-3-en-2-one: Another enone with a similar structure but differing in the position of the double bond and carbonyl group.
7-Methyloct-3-en-5-yne: A compound with both a double and triple bond, showcasing different reactivity and properties.
Uniqueness: 7-Methyloct-4-en-3-one is unique due to its specific placement of the double bond and carbonyl group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions in synthetic and biological contexts, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
77106-71-9 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
7-methyloct-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3 |
Clé InChI |
JNSOSJJMBWJCEH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C=CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


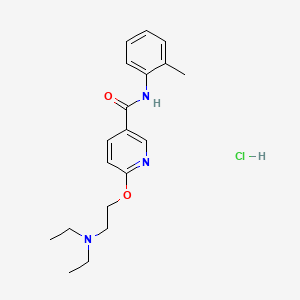

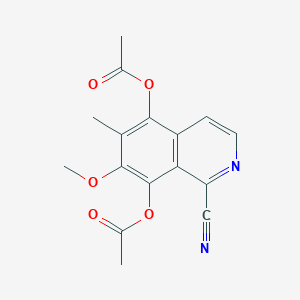
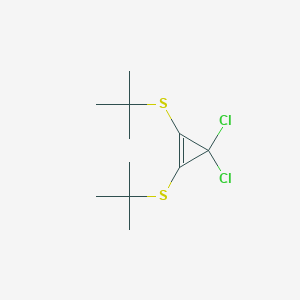
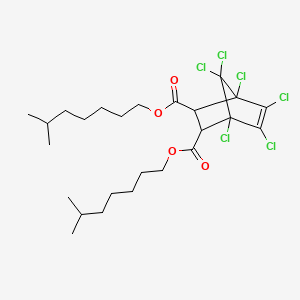
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)



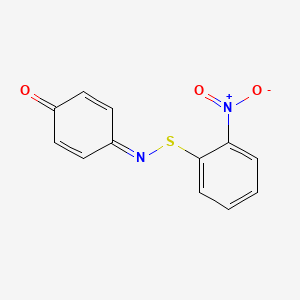
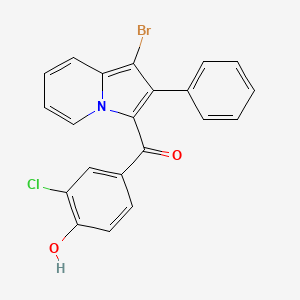
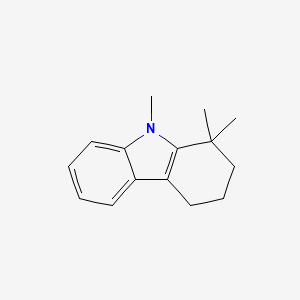
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
